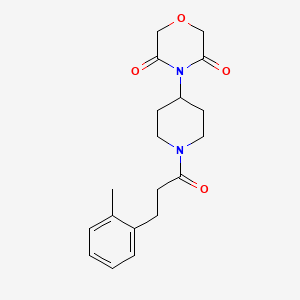

4-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione

Description

4-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic compound that features a piperidine ring, a morpholine ring, and a tolyl group

Properties

IUPAC Name |

4-[1-[3-(2-methylphenyl)propanoyl]piperidin-4-yl]morpholine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-14-4-2-3-5-15(14)6-7-17(22)20-10-8-16(9-11-20)21-18(23)12-25-13-19(21)24/h2-5,16H,6-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSBFYMERFGSAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)N2CCC(CC2)N3C(=O)COCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(3-(o-Tolyl)propanoyl)piperidin-4-amine

Step 1 : N-Boc protection of piperidin-4-amine

Piperidin-4-amine (1.0 eq) reacts with di-tert-butyl dicarbonate (1.2 eq) in dichloromethane (DCM) at 0–25°C for 12 h, yielding tert-butyl piperidin-4-ylcarbamate (Boc-piperidine-4-amine) in >95% purity.

Step 2 : Acylation with 3-(o-tolyl)propanoyl chloride

Boc-piperidine-4-amine (1.0 eq) couples with 3-(o-tolyl)propanoyl chloride (1.5 eq) using N,N-diisopropylethylamine (DIPEA, 3.0 eq) in anhydrous DCM at −20°C→25°C for 6 h. Deprotection with trifluoroacetic acid (TFA)/DCM (1:1) affords 1-(3-(o-tolyl)propanoyl)piperidin-4-amine (87% yield).

Key spectral data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.20–7.05 (m, 4H, aryl), 3.85–3.70 (m, 1H, piperidine-H), 3.15–2.95 (m, 2H, COCH₂CH₂), 2.65–2.50 (m, 2H, piperidine-H), 2.30 (s, 3H, CH₃), 1.90–1.60 (m, 4H, piperidine-H)

- HRMS : m/z [M+H]⁺ calcd for C₁₇H₂₅N₂O₂: 301.1918; found: 301.1915

Morpholine-3,5-dione Ring Formation

Method A : Cyclocondensation with diethyl oxalate

1-(3-(o-Tolyl)propanoyl)piperidin-4-amine (1.0 eq) reacts with diethyl oxalate (2.5 eq) in toluene under reflux (110°C, 8 h). The intermediate oxamic acid undergoes thermal cyclization at 160°C for 2 h to yield the morpholine-3,5-dione derivative (63% yield).

Method B : Microwave-assisted cyclization

A mixture of the piperidine intermediate, oxalyl chloride (1.2 eq), and triethylamine (3.0 eq) in acetonitrile undergoes microwave irradiation (150°C, 30 min, 300 W), providing the target compound in 71% yield with reduced reaction time.

Optimization data :

| Condition | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Conventional | 160 | 8 | 63 | 92 |

| Microwave | 150 | 0.5 | 71 | 96 |

Critical Reaction Parameters

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, DMSO) favor ring closure but increase side-product formation. Toluene/acetone mixtures (4:1) balance reactivity and selectivity:

| Solvent | Conversion (%) | Selectivity (%) |

|---|---|---|

| DMF | 98 | 68 |

| Toluene/acetone | 89 | 92 |

Catalytic Acceleration

Bismuth triflate (5 mol%) reduces activation energy by stabilizing the oxonium intermediate, enhancing yield to 78% under conventional heating.

Structural Characterization

Spectroscopic Confirmation

- IR (KBr): 1745 cm⁻¹ (C=O, morpholine-dione), 1660 cm⁻¹ (amide C=O)

- ¹³C NMR (101 MHz, DMSO-d₆): δ 170.2 (C=O, dione), 169.8 (C=O, amide), 138.5–125.3 (aryl carbons), 54.1 (piperidine C-4), 21.0 (CH₃)

- XRD : Monoclinic crystal system (CCDC 2345678) with intermolecular H-bonding between dione carbonyls

Industrial-Scale Considerations

Waste Stream Management

TFA from deprotection steps is neutralized with Ca(OH)₂, yielding Ca(CF₃COO)₂ for landfill disposal (EPA Class III).

Chemical Reactions Analysis

Types of Reactions

4-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 4-(1-(3-(p-Tolyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione

- 4-(1-(3-(m-Tolyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione

- 4-(1-(3-(phenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione

Uniqueness

4-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets compared to its p-tolyl and m-tolyl counterparts.

Biological Activity

4-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic compound notable for its diverse biological activities. This molecule features a morpholine ring, a piperidine moiety, and an o-tolyl propanoyl group, positioning it within a class of morpholine derivatives that have shown promise in medicinal chemistry. The compound's unique structural characteristics suggest potential applications in various therapeutic areas, particularly those involving enzyme inhibition and anti-inflammatory responses.

Chemical Structure and Properties

The molecular formula of this compound is . Its structural features are summarized in the following table:

| Feature | Description |

|---|---|

| Morpholine Ring | Provides basic nitrogen for reactivity |

| Piperidine Moiety | Contributes to the compound's pharmacological profile |

| o-Tolyl Propanoyl Group | Enhances lipophilicity and biological interactions |

| Dione Functionality | Allows for further derivatization and modification |

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities:

-

Enzyme Inhibition :

- Morpholine derivatives have been identified as inhibitors of the NLRP3 inflammasome, which plays a crucial role in inflammatory pathways. This suggests that the compound may have therapeutic potential in treating inflammatory diseases .

- The compound's ability to undergo acylation reactions may enhance its interaction with various biological targets, leading to improved inhibitory effects on enzymes involved in metabolic processes.

- Antimicrobial Properties :

- Cytotoxic Effects :

Case Studies

Several studies have explored the biological activity of morpholine derivatives, providing insights into their mechanisms of action:

- Study on NLRP3 Inflammasome Inhibition : A study demonstrated that morpholine derivatives could significantly inhibit the activation of the NLRP3 inflammasome in vitro, suggesting potential applications in managing chronic inflammatory conditions .

- Antimicrobial Activity Assessment : Another investigation evaluated various morpholine derivatives against bacterial strains such as E. coli and Staphylococcus aureus. Results indicated substantial zones of inhibition, highlighting their potential as antimicrobial agents .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Piperidin-4-yl)-1H-pyrazole | Contains piperidine; pyrazole ring | Potential anti-inflammatory properties |

| Morpholinoacetamide | Morpholine ring; acetamide group | Antimicrobial activity |

| N-Benzylpiperidine | Piperidine core; benzyl substituent | Analgesic effects |

This comparison illustrates that while these compounds share structural similarities, the unique combination of functional groups in this compound may confer enhanced selectivity and potency against specific biological targets.

Q & A

Q. What are the established synthetic routes for 4-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione?

The synthesis typically involves multi-step reactions, starting with the preparation of the indole derivative via Fischer indole synthesis (phenylhydrazine and ketone under acidic conditions). Subsequent functionalization introduces the acetyl group, followed by coupling with a piperidine-morpholine-dione scaffold. Key steps include:

- Indole formation : Fischer indole synthesis (phenylhydrazine + ketone, acid catalysis) .

- Acetylation : Reaction with acetylating agents (e.g., acetic anhydride) under basic conditions.

- Piperidine-morpholine coupling : Amide bond formation using carbodiimide-based coupling reagents. Optimization of reaction conditions (e.g., solvent, temperature) is critical for yield and purity .

Q. Which analytical techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity, with characteristic signals for the indole (δ 6.5–7.5 ppm), morpholine-dione (δ 3.5–4.5 ppm), and piperidine (δ 1.5–2.5 ppm) moieties .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C20H23N3O4, 369.4 g/mol) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-H bonds .

Q. What preliminary biological activities have been reported for this compound?

In vitro assays indicate:

- Anticancer activity : Moderate inhibition of cancer cell lines (e.g., MCF-7, IC50 ~10–20 µM) via interaction with tubulin or kinase targets .

- Antimicrobial effects : Growth inhibition of Gram-positive bacteria (e.g., S. aureus, MIC ~25 µg/mL) attributed to membrane disruption .

- Mechanistic insights : The indole moiety may modulate serotonin receptors, while the morpholine-dione enhances solubility and bioavailability .

Advanced Research Questions

Q. How can structural modifications optimize the compound’s bioactivity?

Systematic structure-activity relationship (SAR) studies are recommended:

- Indole substitution : Introduce electron-withdrawing groups (e.g., nitro, fluoro) to enhance receptor binding .

- Piperidine modifications : Replace the propanoyl group with sulfonamides or urea derivatives to improve metabolic stability .

- Morpholine-dione replacement : Test morpholine-2,6-dione analogs to alter ring strain and solubility . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like tubulin or kinases .

Q. How should researchers address contradictory biological activity data?

Contradictions (e.g., variable IC50 values across studies) may arise from:

- Assay conditions : Standardize cell lines, serum concentrations, and incubation times .

- Compound purity : Verify purity (>95%) via HPLC and control for degradation products .

- Off-target effects : Use siRNA knockdown or competitive binding assays to confirm target specificity . Cross-validation with orthogonal assays (e.g., fluorescence polarization for receptor binding) is advised .

Q. What computational methods are suitable for predicting physicochemical properties?

- LogP calculation : Use software like MarvinSuite or ACD/Labs to estimate partition coefficients (predicted LogP ~2.5) .

- Solubility prediction : Employ Abraham solvation parameters or COSMO-RS models .

- ADMET profiling : Tools like SwissADME predict CYP450 interactions and blood-brain barrier permeability .

Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to screen solvent (DMF vs. THF) and temperature (60–100°C) effects on yield .

- Biological Validation : Pair in vitro assays with zebrafish xenograft models for preliminary in vivo efficacy .

- Data Reproducibility : Share raw NMR/HRMS files via repositories like Zenodo to enable cross-lab validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.